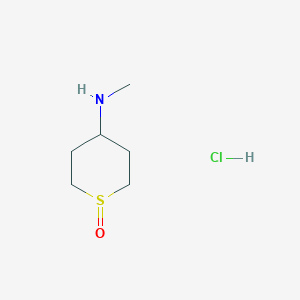

4-(Methylamino)-1lambda4-thian-1-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-1-oxothian-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS.ClH/c1-7-6-2-4-9(8)5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTLJNDPFWQJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCS(=O)CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-30-6 | |

| Record name | 4-(methylamino)-1lambda4-thian-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of Precursors

a. Preparation of 4-(Methylamino)-1lambda4-thian-1-one

The core thianone structure is synthesized through sulfur insertion reactions into suitable aromatic precursors, often involving thiation of ketones or heterocycle formation via cyclization.

For example, a typical route involves reacting a suitable precursor such as a methylated aromatic ketone with sulfur sources under controlled conditions to form the sulfur heterocycle.

Introduction of the Methylamino Group

The methylamino group is introduced via nucleophilic substitution or amination reactions.

One common approach involves reacting the thianone core with methylamine or methylamino derivatives under conditions favoring substitution at the 4-position.

Specific Methods from Patents and Literature

Note: Specific reaction conditions such as temperature, catalysts (e.g., Pd/C), solvents (e.g., dichloromethane, ethanol), and pressures are optimized to maximize yield and purity.

Preparation of Hydrochloride Salt

The final step involves converting the free base or free amine form to the hydrochloride salt:

- Dissolving the synthesized compound in a suitable solvent (e.g., ethanol, water).

- Adding an excess of hydrochloric acid (gas, aqueous solution, or HCl gas) under stirring.

- Isolation of the crystalline hydrochloride salt via filtration or crystallization.

This step enhances water solubility and stability, making the compound suitable for research applications.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Method A | Aromatic precursor + sulfur | Sulfur, catalysts | Reflux, cyclization | ~80-90% | Sulfur insertion to form thianone core |

| Method B | Thianone core + methylamine | Methylamine, solvents | Room temperature to reflux | >85% | Nucleophilic substitution at 4-position |

| Method C | Free base + HCl | Hydrochloric acid | Aqueous, room temperature | Quantitative | Salt formation for stability |

Research Findings and Notes

The synthesis routes are optimized for high yield and purity, with catalyst recovery (e.g., Pd/C) being a common practice to reduce costs and environmental impact.

The use of milder conditions, such as room temperature reactions and recyclable catalysts, aligns with green chemistry principles.

The choice of solvents like dichloromethane, ethanol, or water depends on the specific reaction step and desired purity.

Patents indicate that the process can be scaled up for industrial production, emphasizing process efficiency and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylamino)-1lambda4-thian-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Methylamino)-1lambda4-thian-1-one hydrochloride include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines .

Wissenschaftliche Forschungsanwendungen

4-(Methylamino)-1lambda4-thian-1-one hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 4-(Methylamino)-1lambda4-thian-1-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and applications of 4-(methylamino)-1λ⁴-thian-1-one hydrochloride with structurally related compounds (Table 1). Key differences are highlighted to illustrate pharmacological and chemical distinctions.

Key Structural and Functional Differences

Backbone Variability: The thian ring in 4-(methylamino)-1λ⁴-thian-1-one hydrochloride is sulfur-containing, unlike the cyclohexanone or cyclobutane backbones in analogs. This sulfur atom may influence electronic properties and binding affinity to biological targets .

The chlorophenyl-substituted cyclohexanone in 2-(o-chlorophenyl)-2-(methylamino)-cyclohexanone introduces halogen-mediated lipophilicity, which may enhance blood-brain barrier penetration in neuroactive compounds .

Pharmacological Relevance: Cathinone analogs (e.g., 4-dimethylamino-N-benzylcathinone HCl) are associated with stimulant activity, whereas thian derivatives are hypothesized to target kinase pathways due to structural similarities to pazopanib hydrochloride (a VEGFR inhibitor) . The ester group in methyl 1-(methylamino)cyclobutanecarboxylate HCl facilitates prodrug strategies, a feature absent in the thian compound .

Biologische Aktivität

4-(Methylamino)-1lambda4-thian-1-one hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C₅H₈ClNOS

- Molecular Weight : 165.64 g/mol

- CAS Number : 1354951-30-6

The compound features a thianone ring, which is known for its reactivity and potential interactions with biological targets.

The biological activity of 4-(Methylamino)-1lambda4-thian-1-one hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Binding : It could bind to specific receptors, modulating their activity and affecting physiological responses.

Biological Activity

Research indicates that 4-(Methylamino)-1lambda4-thian-1-one hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in treating infections.

- Cytotoxic Effects : Investigations into its cytotoxicity have shown potential effects on cancer cell lines, indicating a possible role in cancer therapy.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial effects of various compounds, 4-(Methylamino)-1lambda4-thian-1-one hydrochloride demonstrated significant inhibition against Gram-positive bacteria. The study utilized standard disk diffusion methods to evaluate efficacy, revealing zones of inhibition comparable to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of the compound on human cancer cell lines showed a dose-dependent response. The study measured cell viability using MTT assays, indicating that higher concentrations resulted in substantial reductions in cell viability, suggesting potential as an anticancer agent.

Research Findings

Recent studies have explored the synthesis and characterization of 4-(Methylamino)-1lambda4-thian-1-one hydrochloride. These studies focused on:

- Synthesis Methods : Various synthetic routes have been developed to produce the compound with high purity and yield.

- Analytical Techniques : Techniques such as NMR spectroscopy and mass spectrometry have been employed for structural elucidation.

Q & A

Q. Example Synthesis Protocol Comparison

How do structural analogs of 4-(Methylamino)-1lambda⁴-thian-1-one hydrochloride influence its biological activity, and what methods are used to compare their pharmacological profiles?

Advanced Research Question

Structural analogs, such as (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride, exhibit divergent receptor binding due to stereochemical or substituent variations. Methodological approaches include:

- Binding affinity assays : Radioligand displacement studies (e.g., using [³H]-serotonin) quantify interactions with neurotransmitter receptors .

- Computational docking : Molecular dynamics simulations predict binding modes to targets like 5-HT₁A receptors .

- Functional activity tests : cAMP accumulation assays differentiate agonist vs. antagonist profiles .

Q. Comparative Analysis of Structural Analogs

| Compound | CAS Number | Key Structural Feature | Biological Activity | Reference |

|---|---|---|---|---|

| (R)-1-(4-(Methylthio)phenyl)ethanamine HCl | 1206910-91-9 | Chiral center at C1 | Selective 5-HT₂A antagonism | |

| (1S,4S)-N-Methyl-4-phenyl-1,2,3,4-tetrahydro-naphthalen-1-amine HCl | 55056-87-6 | Rigid cyclohexane ring | Dopamine reuptake inhibition |

What computational approaches are employed to predict the reactivity and stability of 4-(Methylamino)-1lambda⁴-thian-1-one hydrochloride in different experimental conditions?

Advanced Research Question

Quantum mechanical calculations (e.g., DFT) and cheminformatics tools are pivotal:

- Reaction path modeling : IRC (Intrinsic Reaction Coordinate) analysis identifies transition states and intermediates .

- pKa prediction : COSMO-RS simulations determine protonation states under physiological pH .

- Degradation studies : Machine learning models (e.g., PISTACHIO database) forecast hydrolytic stability in aqueous buffers .

How can researchers resolve contradictions in reported biological activities of 4-(Methylamino)-1lambda⁴-thian-1-one hydrochloride across different studies?

Advanced Research Question

Discrepancies often arise from variations in assay conditions or impurity profiles. Resolution strategies include:

- Meta-analysis : Cross-referencing EC₅₀ values from standardized assays (e.g., NIH Psychoactive Drug Screening Program) .

- Impurity profiling : LC-MS/MS detects trace intermediates (e.g., N-oxide byproducts) that may confound activity data .

- Dose-response validation : Replicating studies under controlled conditions (e.g., fixed serum protein concentrations) .

What analytical techniques are most effective for characterizing the purity and structural integrity of 4-(Methylamino)-1lambda⁴-thian-1-one hydrochloride?

Basic Research Question

- Spectrophotometry : UV-Vis at λmax 350 nm confirms aromatic π-system integrity .

- NMR : ¹H/¹³C spectra verify methylamino group positioning and salt formation (δ 2.3 ppm for CH₃-NH) .

- Mass spectrometry : High-resolution ESI-MS detects isotopic patterns (e.g., [M+H]⁺ at m/z 198.1) .

- XRD : Single-crystal diffraction resolves hydrochloride salt conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.